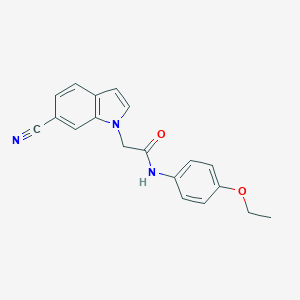![molecular formula C18H19N3O3S B296232 N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is cancer research, where it has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as a fluorescent probe for imaging and detection of cancer cells.
Wirkmechanismus
The mechanism of action of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also inhibit angiogenesis, the process of forming new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It may also modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its high potency and specificity towards cancer cells. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of novel drug delivery systems may improve its bioavailability and reduce its toxicity towards normal cells. Finally, more studies are needed to elucidate the mechanism of action and the molecular targets of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, which may lead to the discovery of new therapeutic targets for cancer.
Conclusion
N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a promising compound with potential applications in cancer research. Its high potency and specificity towards cancer cells, coupled with its low toxicity towards normal cells, make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and molecular targets, and to develop more efficient synthesis methods and drug delivery systems.
Synthesemethoden
The synthesis of N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting product is then treated with dimethylamine to obtain the final compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Eigenschaften
Molekularformel |
C18H19N3O3S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N,4-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-4-8-15(9-5-13)18-19-17(24-20-18)12-21(3)25(22,23)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
WQMVNMOSOHOGPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
amino]acetamide](/img/structure/B296166.png)
amino]acetamide](/img/structure/B296167.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]acetamide](/img/structure/B296170.png)